molecular formula C17H21N3O3S B2955740 4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide CAS No. 2034248-56-9

4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide

Cat. No. B2955740
M. Wt: 347.43
InChI Key: SJFRMSIHYQOPBO-SHTZXODSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the Janus kinase family of intracellular tyrosine kinases that play a critical role in cytokine signaling pathways. CP-690,550 has been shown to have therapeutic potential in a variety of autoimmune and inflammatory diseases.

Scientific Research Applications

Heteroaromatization and Antimicrobial Activity

4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide derivatives have been utilized in the synthesis of novel pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds have shown promising results against Gram-positive and Gram-negative bacteria and fungi, highlighting their potential in antimicrobial applications (Hassan et al., 2009).

Spectroscopic and Molecular Structure Investigation

The compound has been the subject of comprehensive theoretical and experimental structural studies. These studies, utilizing techniques like FT IR, NMR, and UV–Vis. spectroscopy, provide detailed insights into the molecular structure and stability of the molecule, which are crucial for its application in various scientific research fields (Mansour & Ghani, 2013).

Anti-Tumor Activity

Derivatives of 4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide have been designed as potential inhibitors of cyclin-dependent kinase 2, a key target in cancer therapy. These compounds have been synthesized and evaluated for their anti-proliferative activity against cultured human cell lines, demonstrating their potential application in cancer research (Fathalla et al., 2012).

Hyperpolarizability and Material Science

The first hyperpolarizability of derivatives of this compound has been evaluated through both theoretical calculations and experimental methods. These studies are vital in understanding the nonlinear optical properties of the compound, making it relevant in the field of material science and optoelectronics (Kucharski et al., 1999).

Antibacterial Synthesis and Evaluation

The compound has been used in the synthesis of heterocyclic systems like pyrrole derivatives, which were evaluated for their antibacterial activities. This indicates its role in the development of new antimicrobial agents (Parajapati & Goswami, 2016).

properties

IUPAC Name

4-methyl-N-(4-pyrimidin-2-yloxycyclohexyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-13-3-9-16(10-4-13)24(21,22)20-14-5-7-15(8-6-14)23-17-18-11-2-12-19-17/h2-4,9-12,14-15,20H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFRMSIHYQOPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CCC(CC2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide

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